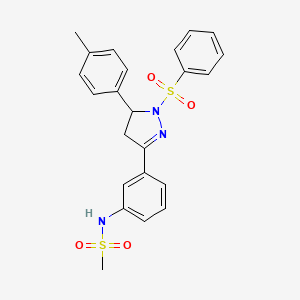

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

N-(3-(1-(Phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a dihydropyrazole core substituted with a phenylsulfonyl group at position 1, a p-tolyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3.

属性

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-17-11-13-18(14-12-17)23-16-22(19-7-6-8-20(15-19)25-31(2,27)28)24-26(23)32(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWARQBQHDWTPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for disease progression.

- Anti-inflammatory Activity : Compounds related to this compound have demonstrated significant inhibition of inflammatory mediators. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .

- Anticancer Properties : Similar pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with key signaling pathways such as the AKT/mTOR pathway .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, some derivatives have shown potent inhibition of tyrosinase, an enzyme crucial in melanin synthesis, which could be relevant in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key findings from studies on biological activities related to the compound:

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of similar sulfonamide compounds in a rat model of adjuvant arthritis, the compounds exhibited significant reductions in paw edema and inflammatory cytokine levels. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Study 2: Anticancer Activity

A series of experiments conducted on human glioma cell lines revealed that compounds structurally similar to this compound significantly inhibited cell viability through mechanisms involving necroptosis and autophagy induction. These findings highlight the compound's potential as an anticancer agent .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves several steps that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the sulfonamide group. The compound's structure features a pyrazole moiety that is crucial for its biological activity.

Key Structural Features:

- Pyrazole Ring : The 4,5-dihydro-1H-pyrazole structure contributes to the compound's reactivity and interaction with biological targets.

- Sulfonamide Group : This functional group is known for its role in drug design, enhancing solubility and bioactivity.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell division. For instance, studies on pyrazole derivatives have shown their effectiveness against several cancer cell lines by disrupting microtubule dynamics .

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Compounds like this compound may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

- Antitumor Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. These studies demonstrated that modifications to the pyrazole ring significantly affected their potency against various tumor types .

- Inhibition of Enzymatic Activity : Research has shown that certain pyrazole derivatives can inhibit enzymes involved in inflammatory processes. For example, compounds targeting cyclooxygenase (COX) pathways exhibited reduced inflammation in animal models .

- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of pyrazole derivatives have revealed that specific substitutions on the aromatic rings enhance biological activity. This information is critical for optimizing lead compounds for further development .

Data Table: Summary of Biological Activities

相似化合物的比较

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s p-tolyl group (electron-donating methyl) contrasts with the 3-nitrophenyl () and 3-chlorophenyl () groups, which are electron-withdrawing. This difference likely enhances the target’s lipophilicity and metabolic stability compared to ’s nitro-substituted analog .

Physicochemical Properties

- Solubility : The p-tolyl group in the target compound improves lipophilicity compared to polar substituents like nitro or chloro groups in analogs . However, the methanesulfonamide moiety may enhance aqueous solubility relative to purely aromatic analogs.

- Stability : Sulfonamide derivatives are generally stable under physiological conditions, but electron-withdrawing groups (e.g., nitro in ) may increase susceptibility to enzymatic degradation .

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds under inert conditions .

- Step 2 : Sulfonylation using phenylsulfonyl chloride in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to introduce the phenylsulfonyl group .

- Step 3 : Methanesulfonamide attachment via nucleophilic substitution with methanesulfonyl chloride .

Q. How can researchers resolve structural ambiguities in derivatives of this compound using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- Use SHELX programs for structure solution and refinement, particularly for handling twinning or disorder in the phenylsulfonyl or p-tolyl groups .

- Validate hydrogen bonding and π-π stacking interactions (common in sulfonamide-pyrazole systems) using Olex2 or Mercury .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonamide’s hydrogen-bond acceptor role) using Schrödinger’s Phase or MOE .

- Enzyme Assays : Test inhibition against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .

- Data Interpretation : Use multivariate regression to distinguish steric vs. electronic effects (e.g., para-substituted aryl groups enhancing lipophilicity) .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be troubleshooted?

- Methodology :

- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .

- Solubility Correction : Adjust for solubility limits (common with sulfonamides) via DLS measurements or co-solvent systems (e.g., PEG-400) .

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What computational approaches validate docking predictions for this compound’s interaction with DNA polymerase or kinase targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess sulfonamide-pocket interactions .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in the binding site (e.g., A42R profilin-like protein) to refine affinity predictions .

- Experimental Cross-Validation : Compare docking scores (Glide SP/XP) with SPR-measured KD values .

Critical Analysis of Evidence

- Synthesis : and highlight Suzuki-Miyaura coupling for aryl group introduction, but the target compound’s p-tolyl group may require optimized Pd catalysts (e.g., Pd(PPh₃)₄) .

- Crystallography : SHELX’s robustness in handling disordered sulfonyl groups ( ) is vital for resolving structural ambiguities .

- Bioactivity : and emphasize sulfonamide’s role in enzyme inhibition, but conflicting solubility data ( ) necessitate formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。